molecular formula C22H21N5O4 B2693038 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105204-58-7

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2693038
CAS No.: 1105204-58-7
M. Wt: 419.441
InChI Key: KWPCSLVWLDXSEB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole family, characterized by a fused pyrimidine-indole core. Its structure includes a furan-2-carbonyl-substituted piperazine moiety linked via a 3-oxopropyl chain at position 3 of the pyrimidoindole scaffold (Fig. 1).

Properties

IUPAC Name

3-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-18(25-9-11-26(12-10-25)21(29)17-6-3-13-31-17)7-8-27-14-23-19-15-4-1-2-5-16(15)24-20(19)22(27)30/h1-6,13-14,24H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPCSLVWLDXSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the furan-2-carbonyl group, and the attachment of the piperazine moiety. One common synthetic route is as follows:

    Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a suitable reagent such as formamide or formic acid under reflux conditions.

    Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via an acylation reaction using furan-2-carbonyl chloride and a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using piperazine and an appropriate leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions, particularly those involving the pyrimidoindole core.

    Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular processes and the identification of new drug targets.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes involved in key biological processes, leading to therapeutic effects.

    Modulate Receptors: The compound can interact with receptors on the cell surface or within the cell, altering signal transduction pathways.

    Affect Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Reported Activity Key Reference
Target compound : 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-pyrimidoindol-4-one Furan-2-carbonyl-piperazine-propionyl ~506.5 g/mol (calc) Not explicitly reported; inferred potential for TLR4 modulation or enzyme inhibition
Compound 7 () 2-hydroxy-5-methyl-3-phenyl 292.1 g/mol Selective Toll-like Receptor 4 (TLR4) antagonist
Compound 3 () 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) ~423.4 g/mol Structural stability confirmed via XRD; no explicit bioactivity reported
Compound 10e () Pyrimidine analog with unspecified substituents Not provided High selectivity for Chagas disease (anti-T. cruzi)
CM858359 () 3-(4-methylphenyl)-2-(propylsulfanyl) ~395.5 g/mol No bioactivity reported; sulfur-containing side chain may enhance lipophilicity
536715-73-8 () 3-(trifluoromethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl} ~621.7 g/mol Custom synthesis compound; trifluoromethyl group may improve metabolic stability

Structural and Functional Insights:

  • Core Modifications : The pyrimidoindole core is conserved across analogs, but substituents at positions 2 and 3 dictate activity. For example, compound 7’s 2-hydroxy group is critical for TLR4 antagonism , while sulfur-containing chains (e.g., propylsulfanyl in CM858359) enhance lipophilicity .
  • Piperazine Derivatives : Piperazine-linked compounds (e.g., the target compound and 536715-73-8) often exhibit improved solubility and binding to enzymes like cruzain or proteases due to their conformational flexibility .
  • Activity-Selectivity Trade-offs: Pyrimidine analogs (e.g., 10e) show high selectivity for Chagas disease but lack anticruzain activity, suggesting divergent mechanisms of action compared to 4-aminoquinoline derivatives .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a furan-piperazine intermediate to the pyrimidoindole core via a ketone linker, analogous to methods described for compound 7 (HCl-mediated cyclization) and compound 3 (XRD-confirmed crystallization) .
  • Structure-Activity Relationship (SAR): Furan vs. Chain Length: The 3-oxopropyl spacer in the target compound balances rigidity and flexibility, a feature shared with antichagasic agents in .
  • Unresolved Questions : Direct bioactivity data for the target compound are absent in the evidence. Future studies should evaluate its efficacy against T. cruzi, TLR4, or related inflammatory targets, leveraging methodologies like those in (dose-effect analysis) .

Biological Activity

The compound 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a pyrimido-indole core with a piperazine moiety substituted by a furan-2-carbonyl group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrimido-indole compounds often exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. The mechanism of action typically involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG212.5
Compound BMCF-78.0
Compound CJurkat15.0

Antibacterial and Antifungal Properties

The compound's structure suggests potential antibacterial and antifungal activity. Similar compounds have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as various fungi. The furan and piperazine components may enhance membrane permeability and disrupt microbial cell functions .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Similar compounds have been investigated for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The piperazine moiety may interact with various enzymes involved in cell proliferation and survival.
  • DNA Interaction : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its neuroprotective effects.

Case Studies

A recent study evaluated the anticancer activity of structurally similar Mannich bases against different cancer cell lines. The findings revealed that modifications in the piperazine ring significantly affected cytotoxicity levels, indicating a structure-activity relationship that could be exploited for drug design .

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